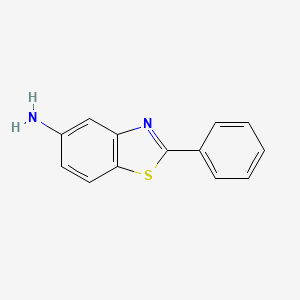
Benzothiazole, 5-amino-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazole, 5-amino-2-phenyl-: is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a thiazole ring, with an amino group at the 5th position and a phenyl group at the 2nd position. This compound is known for its diverse biological activities and is widely used in medicinal chemistry and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
Diazo-Coupling Reaction: One common method involves the diazo-coupling of 2-aminobenzenethiol with aromatic aldehydes or ketones.
Knoevenagel Condensation: Another method is the Knoevenagel condensation, where 2-aminobenzenethiol reacts with aldehydes or ketones in the presence of a base such as piperidine.
Biginelli Reaction: This multicomponent reaction involves the condensation of 2-aminobenzenethiol, an aldehyde, and a β-keto ester.
Microwave Irradiation: This technique accelerates the reaction process and increases yield by using microwave energy to heat the reactants.
Industrial Production Methods: Industrial production often employs the above synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are common in industrial settings .
化学反应分析
Types of Reactions:
Oxidation: Benzothiazole, 5-amino-2-phenyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives of benzothiazole to amino derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as piperidine and acetic acid are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups such as hydroxyl, nitro, and halogen groups .
科学研究应用
Chemistry: Benzothiazole, 5-amino-2-phenyl- is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: In biological research, this compound is studied for its antimicrobial, antifungal, and antiviral properties .
Medicine: Medicinal chemistry research focuses on the compound’s potential as an anti-tubercular, anti-cancer, and anti-inflammatory agent .
Industry: Industrially, benzothiazole derivatives are used as vulcanization accelerators in rubber production, antioxidants, and plant growth regulators .
作用机制
The mechanism of action of benzothiazole, 5-amino-2-phenyl- involves its interaction with various molecular targets and pathways. For example, its anti-tubercular activity is attributed to its inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . The compound’s anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins .
相似化合物的比较
2-Aminobenzothiazole: This compound lacks the phenyl group at the 2nd position but shares similar biological activities.
2-Phenylbenzothiazole: This compound lacks the amino group at the 5th position but is also used in medicinal chemistry.
5-Nitro-2-phenylbenzothiazole: This compound has a nitro group instead of an amino group at the 5th position and exhibits different reactivity and biological activities.
Uniqueness: Benzothiazole, 5-amino-2-phenyl- is unique due to the presence of both the amino and phenyl groups, which contribute to its diverse reactivity and wide range of biological activities. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
43087-91-8 |
|---|---|
分子式 |
C13H10N2S |
分子量 |
226.30 g/mol |
IUPAC 名称 |
2-phenyl-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C13H10N2S/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H,14H2 |
InChI 键 |
GPBQVPZBUKXEJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


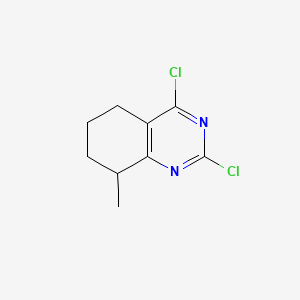

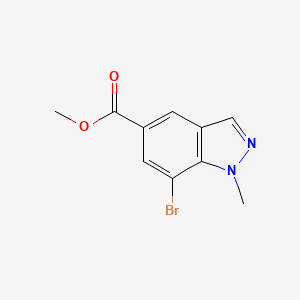
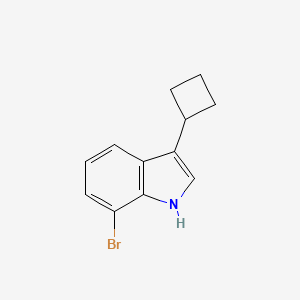
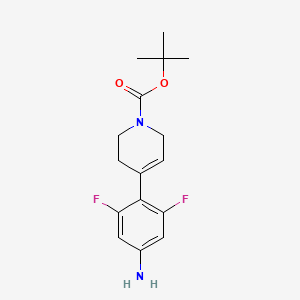
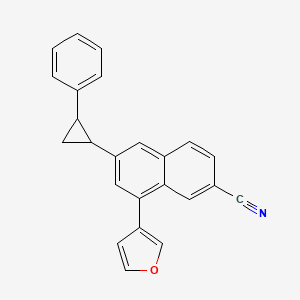

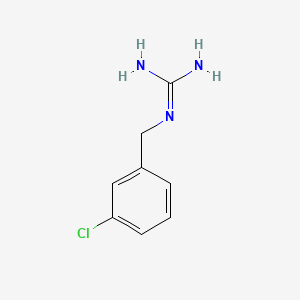
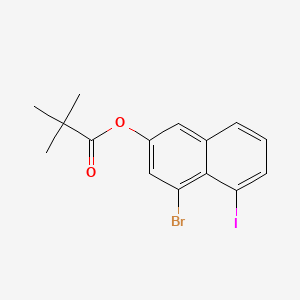
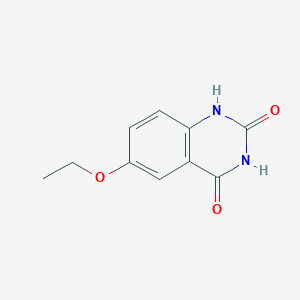
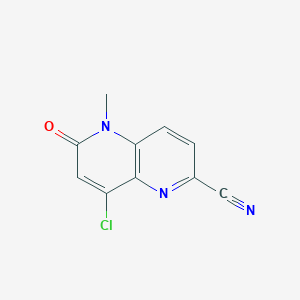
![4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13928276.png)

![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)
